5-Bromo-4-methyl-6-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-methyl-6-phenylpyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2 It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-methyl-6-phenylpyrimidine typically involves the reaction of 5-bromo-4-chloro-6-methylpyrimidine with phenylboronic acid. This reaction is carried out in the presence of potassium phosphate and dichloro(1,1’-bis(diphenylphosphanyl)ferrocene)palladium(II) chloride in 1,4-dioxane at 90°C for 16 hours under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-methyl-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols.
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate.
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-methyl-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, it may inhibit endoplasmic reticulum stress and apoptosis pathways, thereby protecting neuronal cells . The compound’s effects are mediated through its binding to key proteins and enzymes involved in these pathways.
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-4-chloro-6-methylpyrimidine
- 5-Bromo-4-ethylpyrimidine
- 5-Bromo-4-phenylpyrimidine
Comparison: 5-Bromo-4-methyl-6-phenylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and applications .
Eigenschaften
Molekularformel |
C11H9BrN2 |
---|---|
Molekulargewicht |
249.11 g/mol |
IUPAC-Name |
5-bromo-4-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C11H9BrN2/c1-8-10(12)11(14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
MKUPPMCOVMMNSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=N1)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.